

solubility and stability of 4-(4-Propylphenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(4-Propylphenyl)-1,3-thiazol-2-amine

Cat. No.: B1270607

[Get Quote](#)

An In-depth Technical Guide to the Solubility and Stability of **4-(4-Propylphenyl)-1,3-thiazol-2-amine**

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The characterization of a compound's physicochemical properties is a cornerstone of modern drug discovery and development. Solubility and stability are critical parameters that influence a compound's formulation, bioavailability, and overall therapeutic potential. This technical guide focuses on **4-(4-Propylphenyl)-1,3-thiazol-2-amine**, a member of the 2-amino-4-arylthiazole class, which is of significant interest in medicinal chemistry. While specific experimental data on the solubility and stability of this particular molecule are not extensively documented in publicly available literature, this document provides a comprehensive framework for their determination. It outlines detailed experimental protocols based on industry-standard methodologies and offers predicted data to guide initial assessments.

Compound Profile: Predicted Physicochemical Properties

In the absence of experimental data, computational models provide valuable initial estimates of a compound's properties. The following table summarizes the predicted physicochemical

characteristics of **4-(4-Propylphenyl)-1,3-thiazol-2-amine**, sourced from publicly accessible chemical databases.[\[1\]](#)

Property	Predicted Value	Source
Molecular Formula	C ₁₂ H ₁₄ N ₂ S	PubChem [1]
Molecular Weight	218.32 g/mol	PubChem [1]
XlogP (Lipophilicity)	3.6	PubChem [1]
Hydrogen Bond Donors	1	LookChem
Hydrogen Bond Acceptors	3	LookChem
Rotatable Bond Count	3	LookChem
Boiling Point	386.4°C at 760 mmHg	LookChem
Vapor Pressure	3.54E-06 mmHg at 25°C	LookChem
Flash Point	187.5°C	LookChem
Density	1.154 g/cm ³	LookChem

Note: These values are computationally predicted and require experimental verification.

Solubility Determination

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a critical determinant of a drug's absorption and bioavailability. It is typically assessed in two forms: thermodynamic and kinetic solubility.

- Thermodynamic Solubility is the "true" solubility, representing the concentration of a compound in a saturated solution at equilibrium. It is the gold standard for formulation development.[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Kinetic Solubility measures the concentration of a compound when it starts to precipitate from a solution that was prepared by adding the compound from a high-concentration organic stock (e.g., DMSO). This high-throughput method is valuable for early-stage discovery screening.[\[2\]](#)[\[5\]](#)[\[6\]](#)

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the benchmark for determining thermodynamic solubility.[\[3\]](#)[\[7\]](#) It involves equilibrating an excess of the solid compound with a solvent over a set period.

Methodology:

- Preparation: Add an excess amount of solid **4-(4-Propylphenyl)-1,3-thiazol-2-amine** to a series of vials containing various aqueous buffers (e.g., pH 2.0, 5.0, 7.4) and relevant organic solvents (e.g., ethanol, DMSO, methanol). Ensure enough solid is present to maintain a saturated solution with visible excess solid.[\[7\]](#)
- Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[\[2\]](#)
- Phase Separation: After equilibration, allow the samples to stand, then separate the undissolved solid from the solution via centrifugation or filtration (e.g., using a 0.45 µm filter).
- Quantification: Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[\[2\]](#)[\[5\]](#)
- Data Reporting: Express solubility in units of µg/mL or µM.

Experimental Protocol: Kinetic Solubility (Turbidimetric Method)

This high-throughput method is ideal for early discovery and relies on detecting precipitation via light scattering.[\[6\]](#)[\[8\]](#)[\[9\]](#)

Methodology:

- Stock Solution: Prepare a high-concentration stock solution of **4-(4-Propylphenyl)-1,3-thiazol-2-amine** in 100% DMSO (e.g., 10 mM).

- Serial Dilution: Perform serial dilutions of the stock solution in a 96-well plate.
- Addition to Buffer: Transfer a small, precise volume of each DMSO solution into a 96-well plate containing the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4). The final DMSO concentration should be low (typically 1-2%) to minimize co-solvent effects.[8]
- Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 1-2 hours).[8][9]
- Turbidity Measurement: Measure the absorbance (turbidity) of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).[2][8]
- Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed, indicating the onset of precipitation.[8]

Data Presentation: Solubility

Results should be compiled into a clear, comparative table.

Table 1: Thermodynamic Solubility of **4-(4-Propylphenyl)-1,3-thiazol-2-amine**

Solvent/Buffer (pH)	Temperature (°C)	Solubility (µg/mL)	Solubility (µM)
0.1 M HCl (pH ~1)	25	[Experimental Data]	[Experimental Data]
Acetate Buffer (pH 4.5)	25	[Experimental Data]	[Experimental Data]
PBS (pH 7.4)	25	[Experimental Data]	[Experimental Data]
Ethanol	25	[Experimental Data]	[Experimental Data]

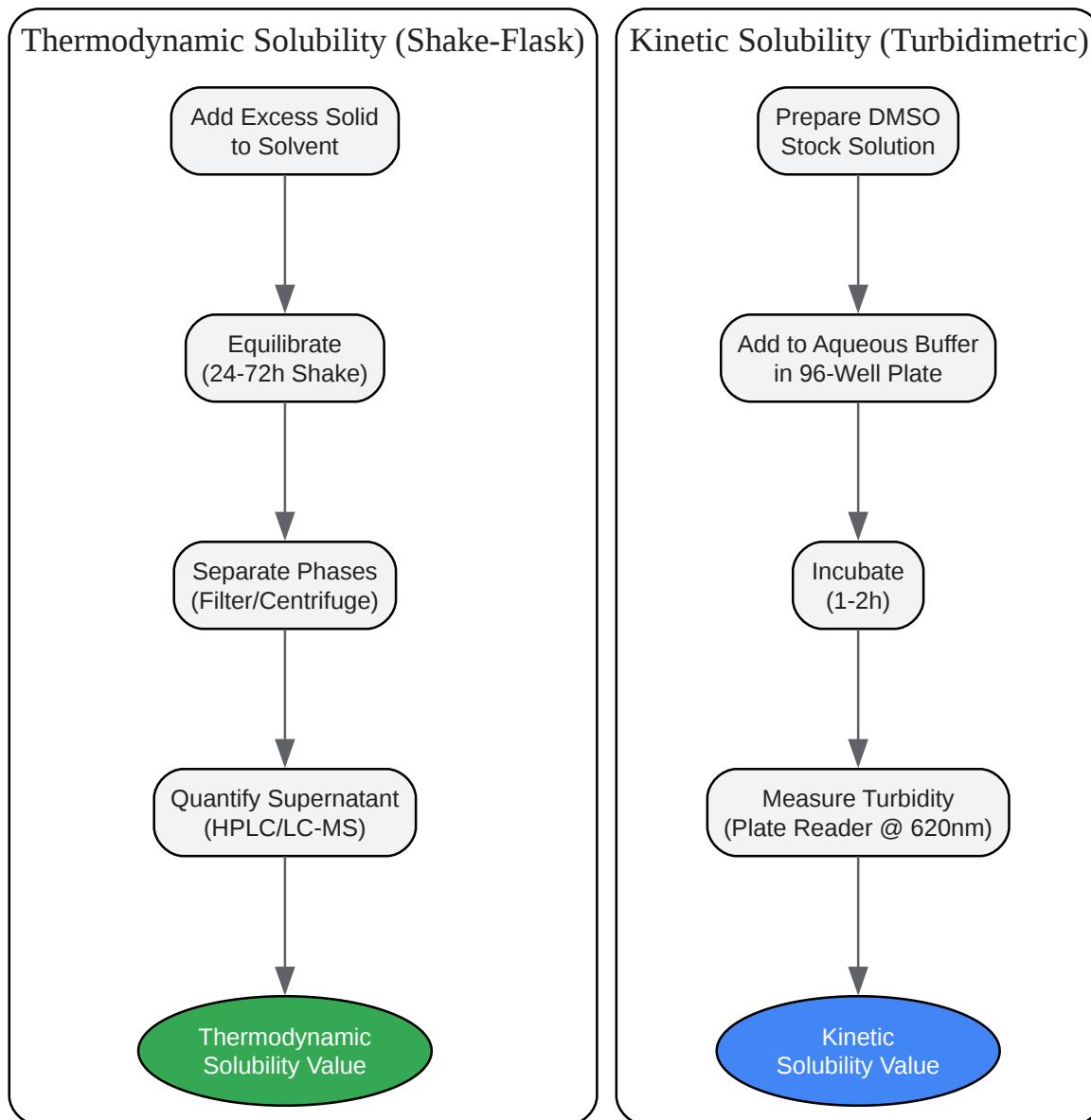

| DMSO | 25 | [Experimental Data] | [Experimental Data] |

Table 2: Kinetic Solubility of **4-(4-Propylphenyl)-1,3-thiazol-2-amine**

Buffer System	Temperature (°C)	Incubation Time (h)	Kinetic Solubility (μM)
PBS (pH 7.4)	25	2	[Experimental Data]
Simulated Gastric Fluid	37	2	[Experimental Data]

| Simulated Intestinal Fluid | 37 | 2 | [Experimental Data] |

Visualization: Solubility Determination Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for Thermodynamic and Kinetic Solubility Determination.

Chemical Stability Assessment

Chemical stability is the capacity of a drug substance to retain its chemical integrity and potency within specified limits throughout its storage and use. Forced degradation (or stress testing) studies are essential for identifying potential degradation products, understanding

degradation pathways, and developing stability-indicating analytical methods, as mandated by ICH guidelines.[10][11][12][13][14]

Experimental Protocol: Forced Degradation Study

This involves subjecting the compound to conditions more severe than accelerated stability testing to provoke degradation.[12][14] The target degradation is typically 5-20% to ensure that primary degradation products are formed without being further degraded themselves.[10][11]

Methodology:

- Sample Preparation: Prepare solutions of **4-(4-Propylphenyl)-1,3-thiazol-2-amine** at a known concentration (e.g., 1 mg/mL) in an appropriate solvent system.
- Stress Conditions: Expose the samples to the following conditions in parallel with a control sample protected from stress:
 - Acid Hydrolysis: Treat with 0.1 M HCl at room temperature, and if no degradation occurs, heat at 50-60°C for a defined period (e.g., up to 7 days).[11]
 - Base Hydrolysis: Treat with 0.1 M NaOH under the same temperature and time conditions as acid hydrolysis.[11]
 - Oxidation: Treat with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature. This reaction is often rapid and should be monitored closely.[10]
 - Thermal Degradation: Expose the solid compound and a solution to dry heat (e.g., 60-80°C).
 - Photostability: Expose the solid compound and a solution to a light source combining UV and visible light, with a total illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[11] A control sample should be wrapped in aluminum foil to shield it from light.
- Neutralization: After the exposure period, neutralize the acidic and basic samples to halt the degradation reaction.

- Analysis: Analyze all stressed samples and the control using a stability-indicating HPLC method. The method must be capable of separating the intact drug from all significant degradation products. Peak purity analysis using a photodiode array (PDA) detector is crucial.

Data Presentation: Stability

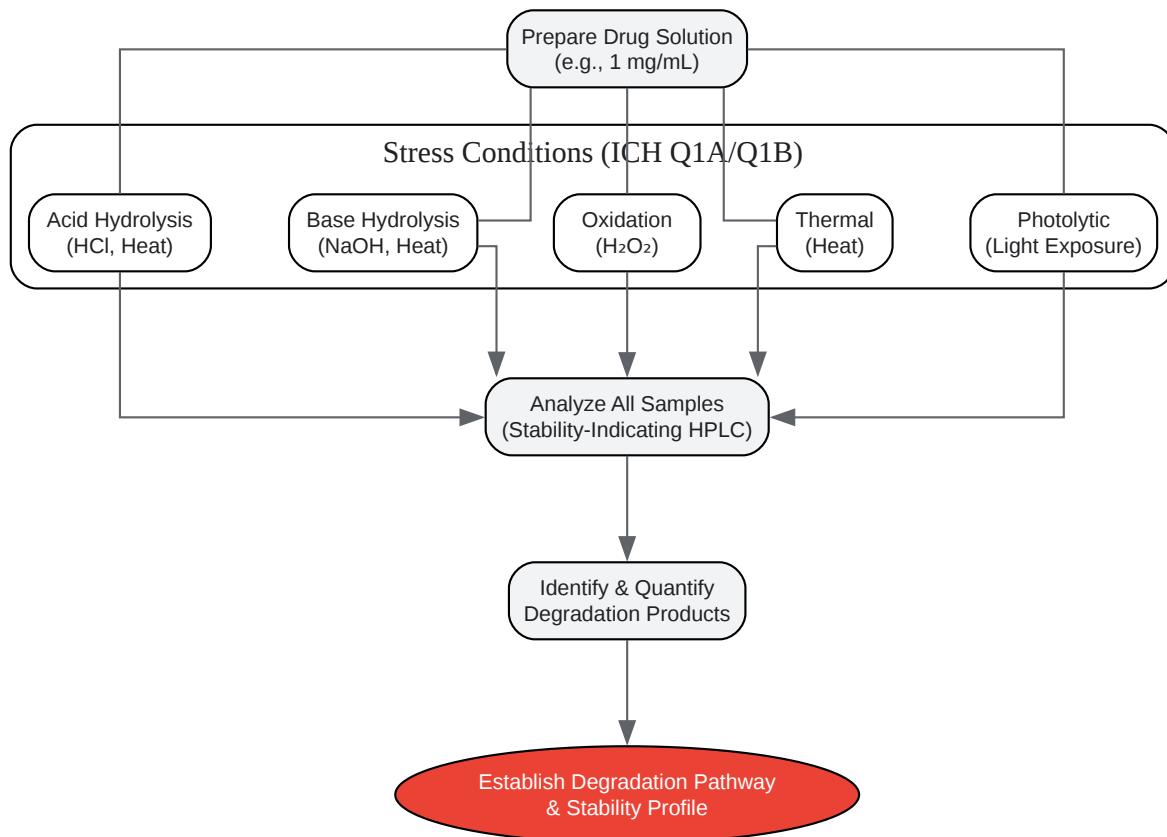

Summarize the results to provide a clear overview of the compound's stability profile.

Table 3: Forced Degradation of 4-(4-Propylphenyl)-1,3-thiazol-2-amine

Stress Condition	Conditions (Temp, Duration)	% Assay of Parent	% Degradation	Number of Degradants	Remarks (e.g., RRT of Major Degradant)
Control	25°C, 7 days	[Data]	[Data]	[Data]	No degradation
0.1 M HCl	60°C, 24h	[Data]	[Data]	[Data]	[Observations]
0.1 M NaOH	60°C, 24h	[Data]	[Data]	[Data]	[Observations]
3% H ₂ O ₂	25°C, 6h	[Data]	[Data]	[Data]	[Observations]
Thermal (Solid)	80°C, 7 days	[Data]	[Data]	[Data]	[Observations]

| Photolytic (Solution) | ICH Q1B | [Data] | [Data] | [Data] | [Observations] |

Visualization: Forced Degradation Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for Forced Degradation (Stress Testing) Studies.

Conclusion

The successful advancement of any compound through the drug development pipeline is contingent on a thorough understanding of its fundamental properties. For **4-(4-Propylphenyl)-1,3-thiazol-2-amine**, determining its aqueous solubility and chemical stability is a critical next step. This guide provides the necessary theoretical background and detailed experimental protocols for researchers to undertake this essential characterization. The execution of these studies will generate crucial data to inform formulation strategies, predict *in vivo* behavior, and ensure the development of a safe, stable, and efficacious therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PubChemLite - 4-(4-propylphenyl)-1,3-thiazol-2-amine (C₁₂H₁₄N₂S) [pubchemlite.lcsb.uni.lu]
- 2. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 3. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 5. enamine.net [enamine.net]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]
- 9. evotec.com [evotec.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. ijcrt.org [ijcrt.org]
- 14. scispace.com [scispace.com]
- To cite this document: BenchChem. [solubility and stability of 4-(4-Propylphenyl)-1,3-thiazol-2-amine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1270607#solubility-and-stability-of-4-4-propylphenyl-1-3-thiazol-2-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com